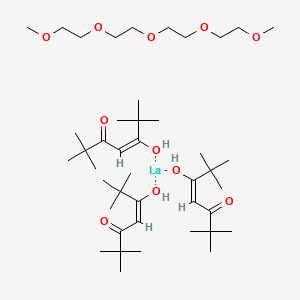

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)lanthanum tetraglyme adduct

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)lanthanum tetraglyme adduct is a complex compound. It is related to other compounds such as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(III) and Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III), which are used as precursors for aerosol-assisted CVD of mixed-conducting ceramic films .

Synthesis Analysis

The synthesis of similar compounds, such as tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III), has been reported. It was synthesized by the interaction of yttrium nitrate hydrate with TMHD in methanol solution .Molecular Structure Analysis

The molecular structure of similar compounds, such as tris-2,2,6,6-tetramethyl-heptane-3,5-dione indium, has been determined by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) and quantum chemical (DFT) calculations .Chemical Reactions Analysis

2,2,6,6-Tetramethyl-3,5-heptanedione, a component of the compound, is a stable, anhydrous reagent. It undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .科学的研究の応用

Calorimetric Studies and Adduct Formation

Calorimetric titration studies have been conducted to understand the reactions of lanthanide shift reagents, including tris(2,2,6,6-tetramethylheptane-3,5-dionato)-europium(III) and -ytterbium(III), with organic substrates. These studies provide insight into the stability constants and thermodynamic properties of adduct formation, revealing how steric effects influence these reactions (Graddon & Muir, 1981).

Molecular Structure Analysis

DFT calculations have been performed to analyze the molecular structures of tris-2,2,6,6-tetramethyl-heptane-3,5-dionato complexes of lanthanides, revealing regularities in molecular parameters and the nature of chemical bonds. These studies help in understanding the preferred geometrical structures and potential energy surfaces for these complexes, contributing to our knowledge of coordination chemistry and material science (Sliznev, Belova, & Girichev, 2015).

Luminescence Sensing

Luminescence sensing capabilities of tris(β-diketonato)lanthanides have been explored, especially for biological substrates like glutamic acid, aspartic acid, and their dipeptides. These studies demonstrate the potential of lanthanide complexes in analytical applications, such as proteomics and food science, highlighting the unique advantages of near-infrared-emissive complexes (Tsukube, Yano, & Shinoda, 2009).

Surface Science

The deposition of volatile lanthanide complexes, such as tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium(III), on metal surfaces has been studied using scanning tunneling microscopy. These studies provide insights into the formation of well-ordered sub-monolayer films, expanding our understanding of molecular magnets and their applications in surface science (Isshiki et al., 2015).

作用機序

Target of Action

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)lanthanum tetraglyme adduct is a complex compound that primarily targets metal ions in various chemical reactions . The compound acts as a ligand, binding to these metal ions and forming stable complexes .

Mode of Action

The compound interacts with its targets through its bidentate ligand, 2,2,6,6-tetramethyl-3,5-heptanedione . This ligand forms a chelate ring with the metal ion, resulting in a stable complex . The compound’s mode of action involves O-additions and C-additions .

Biochemical Pathways

The compound’s ability to form stable complexes with metal ions suggests it may influence metal-dependent biochemical pathways .

Pharmacokinetics

Its stability and reactivity suggest it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of the compound’s action is the formation of stable complexes with metal ions . These complexes can be used in various chemical reactions, including low-temperature gas-phase metal transport .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been studied in the gas phase, suggesting that its activity may be influenced by temperature and pressure

特性

IUPAC Name |

(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.C10H22O5.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;1-11-3-5-13-7-9-15-10-8-14-6-4-12-2;/h3*7,12H,1-6H3;3-10H2,1-2H3;/b3*8-7+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKKVCDTOLQBDH-YCLPLZAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.COCCOCCOCCOCCOC.[La] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.COCCOCCOCCOCCOC.[La] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H82LaO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-[1,2,4]Triazolo[1',5':1,5]pyrazolo[3,4-b]pyridine](/img/structure/B588890.png)

amino}but-2-enenitrile](/img/structure/B588896.png)